molecular formula C21H17FN2O5 B11465650 1-(3-fluorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11465650
M. Wt: 396.4 g/mol
InChI Key: MLSOWHZBEYOQLO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrolopyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of a fluorophenyl-substituted amine and a hydroxy-methoxyphenyl-substituted ketone, followed by cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl and hydroxy-methoxyphenyl groups may facilitate binding to enzymes or receptors, while the pyrrolopyridine core may participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups. Similar compounds may include other pyrrolopyridine derivatives or fluorophenyl-substituted molecules. The presence of the hydroxy-methoxyphenyl group further distinguishes it from other related compounds, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C21H17FN2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O5/c1-29-17-6-5-11(7-16(17)25)14-9-18(26)23-19-15(21(27)28)10-24(20(14)19)13-4-2-3-12(22)8-13/h2-8,10,14,25H,9H2,1H3,(H,23,26)(H,27,28)

InChI Key

MLSOWHZBEYOQLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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